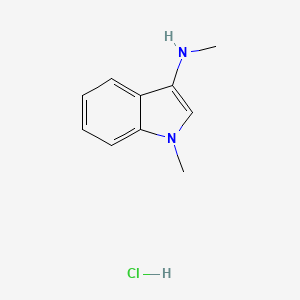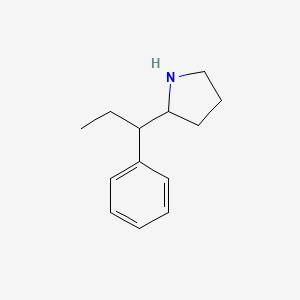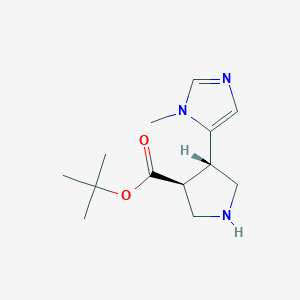
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzene-1-sulfonamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DCMPS and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of DCMPS is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. DCMPS has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is necessary for cancer cell growth. In addition, DCMPS has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, which may explain its anti-inflammatory effects.
Biochemical and physiological effects:
DCMPS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is necessary for cancer metastasis. In addition, DCMPS has been shown to reduce the production of inflammatory cytokines, which are responsible for the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCMPS in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using DCMPS in lab experiments is its low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research of DCMPS. One direction is to investigate its potential use in combination with other anticancer agents to enhance its effectiveness. Another direction is to study its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis. Furthermore, the development of new synthesis methods for DCMPS may lead to the production of more potent and effective analogs.
Méthodes De Synthèse
The synthesis of DCMPS involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-phenylethylamine in the presence of sodium methoxide. The resulting product is then reacted with 3,4-dichloro-2-methoxyaniline in the presence of potassium carbonate to yield DCMPS. This synthesis method has been optimized to produce high yields of DCMPS with high purity.
Applications De Recherche Scientifique
DCMPS has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potent anticancer activity against various cancer cell lines including breast cancer, ovarian cancer, and lung cancer cells. DCMPS has also been shown to inhibit the growth of tumors in animal models. In addition, DCMPS has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-21-15-13(8-7-12(16)14(15)17)22(19,20)18-10-9-11-5-3-2-4-6-11/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYQZTQMAUTPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-2-methoxy-N-(2-phenylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)
![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)
![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)

![3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)


![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)
![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)